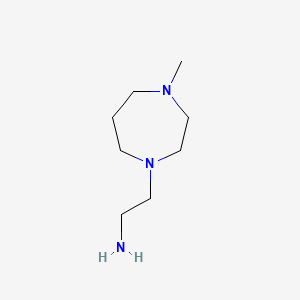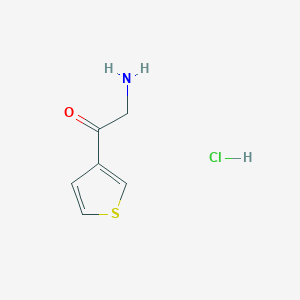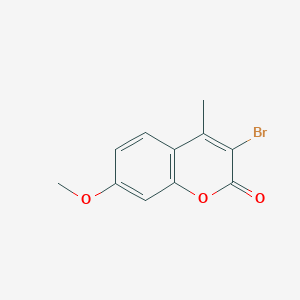
3-bromo-1H-pyrrole
概要
説明
3-Bromo-1H-pyrrole is a chemical compound that is part of the pyrrole family, which are heterocyclic aromatic organic compounds. The presence of a bromine atom at the 3-position of the pyrrole ring makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules through various coupling reactions and substitutions.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through several methods. One approach involves the palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines, which allows for the retention of the bromine atom and forms the 3-bromo-pyrrole structure . Another method includes the use of 3,4-bis(trimethylsilyl)-1H-pyrrole as a building block for unsymmetrically 3,4-disubstituted pyrroles, which can be achieved through stepwise regiospecific halogenation and cross-coupling reactions . Additionally, the synthesis of 1,2,3,5-substituted pyrroles from α-bromoacetophenones and 2-nitroethene-1,1-diamines has been described, providing a simple method for creating a range of substituted pyrroles .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be studied using various spectroscopic techniques and computational methods such as density functional theory (DFT). For instance, the structure of 3-bromo-5-(2,5-difluorophenyl)pyridine was characterized by XRD and DFT, showing good correspondence between experimental and theoretical data . Natural bond orbital (NBO) analysis can be used to determine the most stable molecular structure, and frontier molecular orbital (FMO) analysis can indicate potential bioactivity .
Chemical Reactions Analysis
This compound and its derivatives are versatile intermediates in chemical reactions. They can participate in carbon-carbon coupling reactions, which are crucial in the field of synthetic organic chemistry . The bromine atom in these compounds can act as a reactive site for further functionalization through various coupling reactions, such as Sonogashira and Suzuki cross-coupling . Additionally, the reactivity of these compounds can be explored through molecular electrostatic potential (MEP) mapping, which provides insight into their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be influenced by their substitution patterns. For example, the introduction of a pyrrole moiety can significantly increase the selectivity for dopamine D3 receptors, as demonstrated by a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues . The nonlinear optical properties of these compounds can also be computed and are found to be greater than urea due to the conjugation effect . Moreover, some derivatives exhibit antibacterial activity against resistant strains of bacteria, suggesting a mechanism of action different from common antibiotics .
科学的研究の応用
Halogen-Metal Exchange Reactions
3-Bromo-1H-pyrrole is utilized in halogen-metal exchange reactions. For instance, 3-lithio-1-(trimethylsilyl)pyrrole, obtained from the 3-bromo compound, reacts with various electrophiles to produce 3-substituted pyrroles. This method has been applied to synthesize compounds like 2-formyl-3-octadeclpyrrole, a metabolite of the marine sponge Oscarella lobularis (Muchowski & Naef, 1984).
Photophysical Studies in Organometallic Chemistry
In organometallic chemistry, this compound-containing bromo Re(I) complex has been synthesized to analyze the effect of the pyrrole moiety on photophysical properties. Studies revealed that the presence of a pyrrole moiety influences the emission spectrum and luminescence quantum yield (Si, Li, Li, & Zhang, 2009).
Synthesis of Pyrroles and Related Compounds
This compound is integral in the synthesis of various pyrroles and pyrrole derivatives. For example, palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines uses 3-bromo-pyrroles as intermediates for subsequent structural modifications (Zheng et al., 2015).
Applications in Heterocyclic Chemistry
It also finds applications in heterocyclic chemistry, particularly in the synthesis of pyrroloquinolines and ullazines. Visible light-mediated annulation reactions involving N-arylpyrroles and arylalkynes use derivatives of this compound (Das, Ghosh, & Koenig, 2016).
Synthesis of N-Methylpyrroles
A method for synthesizing 3-bromo-N-methylpyrrole has been reported, providing a route to various 3-substituted pyrroles. This method is significant due to the difficulty in accessing these compounds through other routes (Dvornikova & Kamieńska‐Trela, 2002).
Catalysis and Coupling Reactions
This compound is used in catalysis and coupling reactions. For instance, pyrroles have been cross-coupled with bromoacetylenes on alumina, representing a 'green' ethynylation of pyrroles, considered as a formal ‘inverse Sonogashira coupling’ (Trofimov et al., 2004).
作用機序
Target of Action
Pyrrole derivatives, which include 3-bromo-1h-pyrrole, have been reported to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.
Mode of Action
It’s known that pyrrole derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
For instance, some pyrrole derivatives have shown inhibitory activity against the fibroblast growth factor receptor (FGFR) signaling pathway, which plays an essential role in various types of tumors .
Pharmacokinetics
For instance, this compound is soluble in some organic solvents, such as ethanol and dichloromethane , which could potentially affect its absorption and distribution in the body.
Result of Action
Given the biological activities of pyrrole derivatives, it can be inferred that this compound might have potential effects on cell proliferation, apoptosis, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent used can affect the compound’s solubility and stability . Additionally, the pH and temperature of the environment could potentially influence the compound’s activity and stability .
Safety and Hazards
将来の方向性
The synthesis of pyrroles, including 3-bromo-1H-pyrrole, is a hot topic in current research . Future directions may include the development of more efficient and environmentally friendly synthetic methods . Additionally, more research is needed to understand the mechanisms of action of these compounds .
特性
IUPAC Name |
3-bromo-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-4-1-2-6-3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHFDFIWLDELCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522006 | |
| Record name | 3-Bromo-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87630-40-8 | |
| Record name | 3-Bromo-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87630-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-bromo-1H-pyrrole in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones?
A1: this compound serves as a crucial starting material in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones. Specifically, the research highlights the use of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate, a derivative of this compound. This derivative undergoes a Sonogashira–Hagihara cross-coupling reaction, which is a versatile method for forming carbon-carbon bonds. This reaction allows the attachment of various substituents to the pyrrole ring. Subsequent iodine-mediated cyclization leads to the formation of the pyrano[3,4-b]pyrrol-7(1H)-one core structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)








